molecular formula C26H20N2OS B11289136 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11289136
M. Wt: 408.5 g/mol
InChI Key: JKETYHRLUGUIML-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent and piperidine as a catalyst for condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

The uniqueness of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H20N2OS

Molecular Weight

408.5 g/mol

IUPAC Name

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H20N2OS/c1-16-9-14-23-24(15-16)30-26(28-23)18-10-12-19(13-11-18)27-25(29)22-8-4-6-20-17(2)5-3-7-21(20)22/h3-15H,1-2H3,(H,27,29)

InChI Key

JKETYHRLUGUIML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C(C=CC=C54)C

Origin of Product

United States

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